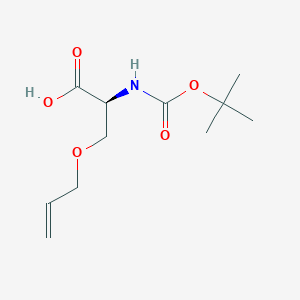

Boc-Ser(alil)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

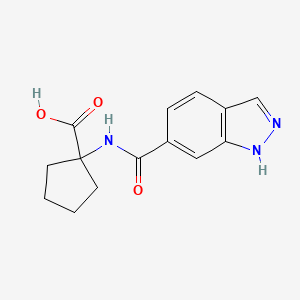

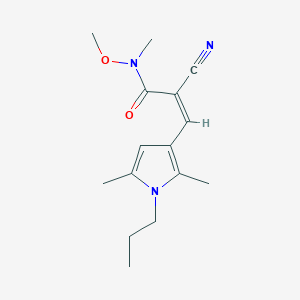

“(S)-3-(Allyloxy)-2-((tert-butoxycarbonyl)amino)propanoic acid” is a complex organic compound. It contains an allyloxy group, a tert-butoxycarbonyl (BOC) protected amino group, and a carboxylic acid group. The presence of these functional groups suggests that this compound could be involved in various chemical reactions .

Synthesis Analysis

The synthesis of such a compound would likely involve the protection of an amino group with a BOC group, followed by the introduction of the allyloxy group . The BOC group is commonly used in organic synthesis to protect amines, and can be removed under acidic conditions .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the BOC group and the allyloxy group could potentially introduce steric hindrance, affecting the compound’s reactivity .Chemical Reactions Analysis

The compound could participate in a variety of chemical reactions, thanks to its functional groups. The allyloxy group could undergo reactions typical of alkenes, such as addition reactions. The BOC-protected amino group could be deprotected under acidic conditions to reveal the free amine .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid group could make the compound soluble in polar solvents .Aplicaciones Científicas De Investigación

- El compuesto permite un ensamblaje de cadena eficiente, especialmente para secuencias de péptidos "difíciles" que tienden a agregarse durante la SPPS estándar de química Boc o la SPPS de química Fmoc .

- Boc-Ser(alil)-OH facilita la preparación de tales péptidos, permitiendo a los investigadores superar los desafíos relacionados con la hidrofobicidad .

Síntesis de Péptidos en Fase Sólida (SPPS)

Método de Isopeptido O-Acil

Estudios de la Proteasa del VIH-1

En resumen, this compound encuentra aplicaciones en la síntesis de péptidos, estudios de la proteasa del VIH-1, miméticos de péptidos, bioconjugación, administración dirigida de fármacos y síntesis quiral. Su versatilidad lo convierte en una herramienta valiosa para investigadores de diversas disciplinas científicas . ¡Si necesita más detalles o tiene preguntas adicionales, no dude en preguntar!

Mecanismo De Acción

Target of Action

Boc-Ser(allyl)-OH, also known as N-Boc-O-allyl-L-serine or (S)-3-(Allyloxy)-2-((tert-butoxycarbonyl)amino)propanoic acid, is primarily used as a protecting group for amines in organic synthesis . The primary targets of this compound are amines, which are quite good nucleophiles and strong bases . These amines often need to be protected to allow for transformations of other functional groups .

Mode of Action

The Boc group, short for tert-butyloxycarbonyl, is used to protect an amino group by converting it into a carbamate . This protection is achieved through the formation of a carbamate from the amine and Di-tert-butyl decarbonate . The Boc group is then removed with a strong acid such as trifluoracetic acid (TFA), which protonates the carbonyl oxygen, facilitating the cleavage of the Boc group .

Biochemical Pathways

The biochemical pathways involved in the action of Boc-Ser(allyl)-OH are primarily related to the synthesis of peptides . The Boc group is the most used protection of amino groups in peptide synthesis . The addition and removal of the Boc group are key steps in these pathways .

Pharmacokinetics

The stability of the boc group under various conditions is a key factor influencing its bioavailability .

Result of Action

The result of the action of Boc-Ser(allyl)-OH is the protection of amines, allowing for transformations of other functional groups . This protection is crucial in the synthesis of peptides . The removal of the Boc group is typically very easy, and can be observed by the CO2 bubbling out of the solution .

Action Environment

The action of Boc-Ser(allyl)-OH is influenced by various environmental factors. The addition of the Boc group to the amine is facilitated by the presence of a strong base . The removal of the Boc group is achieved with a strong acid . The stability of the Boc group under various conditions, including acidic and basic conditions, also influences its action .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-prop-2-enoxypropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-5-6-16-7-8(9(13)14)12-10(15)17-11(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,12,15)(H,13,14)/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJBUKLQZLAOFEA-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(COCC=C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](COCC=C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2477322.png)

![ethyl 4-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methoxy)-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2477323.png)

![(Z)-2-[(2,3-dimethylphenyl)diazenyl]-3-hydroxy-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B2477335.png)

![1-methyl-3-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1H-indazole](/img/structure/B2477337.png)

![1-(2-(4-methoxyphenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2477341.png)

![2-(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2477342.png)